molecular formula C9H8ClNS B591190 5-Chloro-2,4-dimethyl-1,3-benzothiazole CAS No. 113571-08-7

5-Chloro-2,4-dimethyl-1,3-benzothiazole

Cat. No.: B591190
CAS No.: 113571-08-7
M. Wt: 197.68
InChI Key: BJVQVGMXNPQBMK-UHFFFAOYSA-N
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Description

5-Chloro-2,4-dimethyl-1,3-benzothiazole is a heterocyclic aromatic compound with a benzene ring fused to a thiazole ring. This compound is known for its diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The presence of chlorine and methyl groups on the benzothiazole ring enhances its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2,4-dimethyl-1,3-benzothiazole typically involves the reaction of 2-amino-4-chlorobenzenethiol with acetic anhydride under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the benzothiazole ring. The reaction conditions often include heating the mixture to reflux temperature for several hours to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts, such as Lewis acids, can further enhance the reaction rate and selectivity. The final product is typically purified through recrystallization or chromatography techniques to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2,4-dimethyl-1,3-benzothiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atom on the benzothiazole ring can be substituted with nucleophiles like amines or thiols under basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

    Substitution: Sodium hydroxide, ethanol as solvent.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives, amine derivatives.

    Substitution: Amino-substituted benzothiazoles, thiol-substituted benzothiazoles.

Scientific Research Applications

5-Chloro-2,4-dimethyl-1,3-benzothiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals, particularly in the treatment of bacterial and fungal infections.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-2,4-dimethyl-1,3-benzothiazole involves its interaction with various molecular targets, including enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular membranes, disrupting their integrity and leading to cell death. The exact pathways involved depend on the specific biological context and target organism.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dimethyl-1,3-benzothiazole: Lacks the chlorine substituent, resulting in different reactivity and biological activity.

    5-Chloro-1,3-benzothiazole: Lacks the methyl groups, affecting its chemical properties and applications.

    2-Methyl-1,3-benzothiazole: Contains only one methyl group, leading to variations in its chemical behavior.

Uniqueness

5-Chloro-2,4-dimethyl-1,3-benzothiazole is unique due to the presence of both chlorine and methyl groups, which confer distinct chemical reactivity and biological activity. This combination of substituents makes it a valuable compound for various applications, particularly in medicinal chemistry and industrial processes.

Properties

IUPAC Name

5-chloro-2,4-dimethyl-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNS/c1-5-7(10)3-4-8-9(5)11-6(2)12-8/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJVQVGMXNPQBMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1N=C(S2)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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